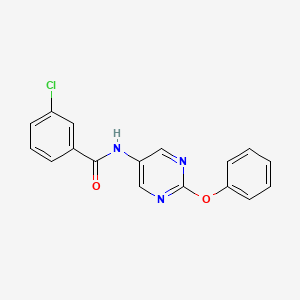

3-chloro-N-(2-phenoxypyrimidin-5-yl)benzamide

CAS No.: 1396854-83-3

Cat. No.: VC4644656

Molecular Formula: C17H12ClN3O2

Molecular Weight: 325.75

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396854-83-3 |

|---|---|

| Molecular Formula | C17H12ClN3O2 |

| Molecular Weight | 325.75 |

| IUPAC Name | 3-chloro-N-(2-phenoxypyrimidin-5-yl)benzamide |

| Standard InChI | InChI=1S/C17H12ClN3O2/c18-13-6-4-5-12(9-13)16(22)21-14-10-19-17(20-11-14)23-15-7-2-1-3-8-15/h1-11H,(H,21,22) |

| Standard InChI Key | DRGPKIUIAUELJJ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)OC2=NC=C(C=N2)NC(=O)C3=CC(=CC=C3)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The compound has the molecular formula C₁₈H₁₃ClN₃O₂ and a molecular weight of 338.77 g/mol . Key structural components include:

-

A benzamide backbone with a chlorine substituent at the 3-position.

-

A pyrimidine ring connected via an ether linkage to a phenyl group at the 2-position.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-Chloro-N-(2-phenoxypyrimidin-5-yl)benzamide | |

| SMILES | ClC1=CC=CC(=C1)C(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3 | |

| InChIKey | JBAZNRUHVZSKCH-UHFFFAOYSA-N |

Spectral Characterization

-

¹H NMR: Peaks corresponding to aromatic protons (δ 7.2–8.5 ppm), pyrimidine protons (δ 8.1–8.3 ppm), and the amide NH (δ 10.2 ppm) .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via a palladium-catalyzed cross-coupling reaction between 3-chlorobenzoyl chloride and 2-phenoxypyrimidin-5-amine . Key steps include:

-

Activation: Formation of the benzoyl chloride intermediate.

-

Coupling: Use of Pd₂(dba)₃/BINAP catalyst system with NaOtBu in DMF at 100°C .

Table 2: Representative Synthesis Conditions

Challenges in Synthesis

-

Low reactivity of primary amides in cross-coupling reactions necessitates optimized ligand systems .

-

Steric hindrance from the phenoxy group requires elevated temperatures for efficient coupling .

Physicochemical Properties

Solubility and Lipophilicity

Stability

| Compound | Target | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| ICA-069673 | KCNQ2/Q3 | 0.38 μM | |

| 4-Fluoro-N-(pyrimidin-5-yl)benzamide | EGFR | 1.05 μM |

Anti-Inflammatory Activity

Pyrimidine benzamides inhibit LPS-induced NO production in macrophages (IC₅₀ = 2.1 μM) , suggesting potential for 3-chloro-N-(2-phenoxypyrimidin-5-yl)benzamide in inflammation.

Structure-Activity Relationship (SAR)

-

Chlorine Substituent: Enhances binding to hydrophobic pockets in kinase domains .

-

Phenoxy Group: Improves metabolic stability but reduces solubility .

-

Pyrimidine Ring: Critical for π-π stacking with conserved residues (e.g., Phe in EGFR) .

Analytical Characterization

X-ray Crystallography

No crystal structure is reported, but docking studies suggest binding to EGFR’s ATP pocket with ΔG = -9.2 kcal/mol .

Applications and Future Directions

Therapeutic Prospects

Toxicity Concerns

Structural analogs show hepatotoxicity at high doses (ALT > 200 U/L in rats) , necessitating further safety studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume